8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Overview
Description
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 8th position, and two pyridinyl groups attached to the quinoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with a pyridine derivative in the presence of a base to form the quinoline core. The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride. The final step involves the coupling of the quinoline derivative with pyridinylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-quinoline derivatives.
Scientific Research Applications
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. The presence of the chloro and pyridinyl groups enhances its binding affinity to these molecular targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: Lacks the chloro group, resulting in different chemical properties and biological activities.
8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: The methyl group at the 8th position alters its reactivity and interaction with molecular targets.
8-bromo-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide: The bromo group provides different electronic and steric effects compared to the chloro group.
Uniqueness
8-CHLORO-2-(PYRIDIN-2-YL)-N-[(PYRIDIN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chloro group, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This compound’s ability to form stable complexes with metals and its potential biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
8-chloro-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O/c22-17-8-5-7-15-16(21(27)25-13-14-6-1-3-10-23-14)12-19(26-20(15)17)18-9-2-4-11-24-18/h1-12H,13H2,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBXTQCBHDKIIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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